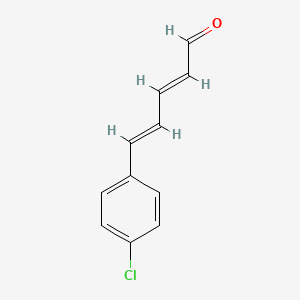

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal

Overview

Description

The compound (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal is a dienal with a 4-chlorophenyl group attached. It is related to various compounds that have been synthesized for different applications, such as intermediates in the synthesis of pharmaceuticals and other organic molecules. The presence of the 4-chlorophenyl group is a common feature in these compounds, which suggests that (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal could potentially be used in similar synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions. For instance, a key intermediate in the synthesis of strobilurin B was obtained by condensation of 4-benzyloxybutanal N-tert-butylimine with 4-chloro-3-methoxycinnamic aldehyde, which resulted in a compound with a similar structure to (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal . This suggests that similar synthetic methods could be applied to synthesize the compound .

Molecular Structure Analysis

Compounds with 4-chlorophenyl groups often exhibit interesting structural properties. For example, a related compound with two 4-chlorophenyl groups showed a near planar trans enedione moiety, which is a structural feature that could influence the reactivity and physical properties of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal . The planarity and conjugation in such molecules are important factors in their chemical behavior.

Chemical Reactions Analysis

The reactivity of compounds similar to (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal can be inferred from related research. For instance, the synthesis of a pyrrolizine derivative involved the treatment of an unstable dihydropyrrole with a 4-chlorophenyl-containing ketone . This indicates that the 4-chlorophenyl group can participate in various chemical reactions, potentially including those relevant to the synthesis and transformation of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystal structure of a related compound revealed intermolecular hydrogen bonds and intramolecular interactions, which could also be present in (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal, affecting its solubility, melting point, and stability . Additionally, the presence of the 4-chlorophenyl group could influence the compound's electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.

Scientific Research Applications

Synthesis of Strobilurin B

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal has been utilized in the synthesis of complex organic compounds, such as strobilurin B. This synthesis involves the condensation of specific aldehydes to achieve high configurational purity and yield, showcasing the compound's role in facilitating complex organic reactions (Popovsky, Stepanov, & Grigorieva, 2012).

Development of Optical Sensors

Another significant application is in the development of optical sensors. For example, a specific derivative, (2E,4E)-5-(2,4-dinitrophenyl amino)penta-2,4-dienal, has been used to create a highly sensitive and selective bismuth optical sensor. This sensor operates on a cation-exchange mechanism and is capable of detecting bismuth ions in aqueous solutions with high accuracy (Arvand & Eskandarnejad, 2008).

Study of Molecular Interactions

In the field of biochemistry, (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal derivatives have been used to study chromophore-protein interactions. These studies are crucial for understanding molecular interactions and for developing photoactive elements in molecular electronic devices (Singh & Manjula, 2003).

Reactivity and Formation in Organic Chemistry

The compound's derivatives are known for their reactivity and formation in organic chemistry. They have been used in the construction of nitrogen heterocycles and for synthesizing natural heterocyclic products, playing a vital role in advancing synthetic organic chemistry (Delpech, 2014).

Nonlinear Optical Studies

In the area of material science, (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal and its derivatives have been studied for their nonlinear optical properties. These studies are crucial for understanding and developing materials with potential applications in optical limiting and as nonlinear optical materials (Shettigar et al., 2006).

properties

IUPAC Name |

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H/b3-1+,4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYSVXKRVAAIPY-ZPUQHVIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

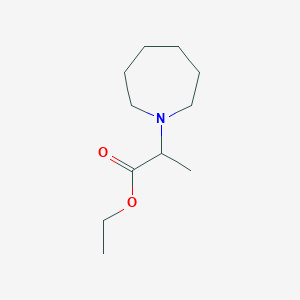

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)

![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)

![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)

![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)